DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE
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Overview
Description
DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a terephthalate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate acylating agent to introduce the acetyl group.
Esterification: The intermediate product is then esterified with dimethyl terephthalate under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-(((4-FLUOROPHENYL)SULFONYL)AMINO)TEREPHTHALATE
- DIMETHYL 2-{[(4-FLUOROPHENYL)SULFONYL]AMINO}TEREPHTHALATE
Uniqueness
DIMETHYL 2-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)TEREPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
dimethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c1-30-21(28)15-3-8-18(22(29)31-2)19(13-15)24-20(27)14-25-9-11-26(12-10-25)17-6-4-16(23)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFQSRUMMYZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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